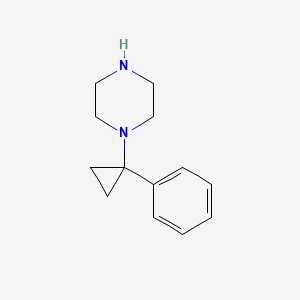

1-(1-Phenylcyclopropyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Phenylcyclopropyl)piperazine is an organic compound with a molecular formula of C13H18N2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms. The compound has a molecular weight of 202.3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction leads to protected piperazines in 81–91% yields .Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a purity of 95%. It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Anti-mycobacterial Activity and SAR of Piperazine Derivatives

Piperazine derivatives, including 1-(1-Phenylcyclopropyl)piperazine, have been extensively studied for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. These compounds have shown significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. A detailed review focuses on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the role of piperazine as a vital building block in the development of new anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Drug Development

Piperazine is a critical moiety in the design of various therapeutic drugs, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, and more. The flexibility of the piperazine nucleus allows for slight modifications in substitution patterns, leading to significant differences in medicinal potential. This review covers the broad spectrum of therapeutic uses of piperazine derivatives, showcasing their importance in drug development (Rathi et al., 2016).

Novel Opioid-like Compounds

Research into 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance with opioid-like effects, provides insight into the availability, use, desired and unwanted effects of this class of compounds. Although MT-45 is structurally distinct, the study of its effects offers valuable information on the potential applications and impacts of related piperazine derivatives, including this compound, in the context of opioid-like activity (Siddiqi et al., 2015).

Biological Potentials of Piperazines

Piperazines and their derivatives exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. This review emphasizes the diverse pharmacological properties of piperazines, highlighting their role in various potent biologically active compounds. The modifications in the piperazine moiety lead to high efficacy, better potency, and reduced toxicity, underscoring the significance of these derivatives in medicinal chemistry (Verma & Kumar, 2017).

Antidepressants and SAR

A detailed analysis of the significance of the piperazine moiety in the development of antidepressants has shown that this substructure is commonly found in many marketed antidepressants. The review discusses the role of piperazine in achieving specific binding conformations of antidepressant agents, providing insights into the design and development of novel piperazine-based antidepressants (Kumar et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for 1-(1-Phenylcyclopropyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-phenylcyclopropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPWYFVWPLROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693589 |

Source

|

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245647-91-9 |

Source

|

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)

![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)

![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)

![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)

![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)

![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)